molecular formula C7H5BrN4O B572884 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1243249-99-1

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B572884
CAS No.: 1243249-99-1
M. Wt: 241.048
InChI Key: OQZSRBNENJIRBN-UHFFFAOYSA-N
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Description

“6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide” is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . It is an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are synthesized through various pathways developed by researchers for the preparation and post-functionalization of this functional scaffold . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo pyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C7H5BrN4O .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 241.05 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Applications : A novel series of pyrazolopyrimidines, derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated cytotoxic effects against cancer cell lines (HCT-116 and MCF-7) and showed potential as 5-lipoxygenase inhibitors, indicating their relevance in cancer treatment and inflammation management (Rahmouni et al., 2016).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized with varying antimicrobial properties. These compounds were characterized and evaluated for their effectiveness against various microbial strains, showing promise in the development of new antimicrobial agents (Gein et al., 2010).

Chemical Synthesis

  • Novel Synthetic Pathways : Research has focused on developing efficient synthetic pathways for creating pyrazolopyrimidine derivatives. These pathways involve regioselective synthesis, microwave-assisted processes, and reactions under solvent-free conditions, offering advancements in the synthesis of complex molecules (Drev et al., 2014).

  • Electrophilic Substitutions : Studies have also explored the electrophilic substitutions of pyrazolopyrimidines, leading to the discovery of novel compounds with potential biological and pharmacological applications. These research efforts contribute to the expanding library of functionalized pyrazolopyrimidines with diverse chemical properties (Atta, 2011).

Material Science and Fluorophores

  • Functional Fluorophores : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been leveraged as a key intermediate for the preparation of novel functional fluorophores. These compounds exhibit significant fluorescence and photophysical properties, suggesting their utility in biological imaging and as fluorescent probes (Castillo et al., 2018).

Mechanism of Action

While the exact mechanism of action of “6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide” is not explicitly stated in the sources, it is known that it is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-4-1-10-7-5(6(9)13)2-11-12(7)3-4/h1-3H,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSRBNENJIRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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